molecular formula C8H12N2O B1254721 5-Deoxypyridoxamine CAS No. 20485-33-0

5-Deoxypyridoxamine

Cat. No. B1254721
CAS RN: 20485-33-0
M. Wt: 152.19 g/mol
InChI Key: REQXQTDIONLWJT-UHFFFAOYSA-N
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Description

5-Deoxypyridoxamine is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 aromatic hydroxyl, and 1 Pyridine . The molecule consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Synthesis Analysis

The synthesis of 5-Deoxypyridoxamine and its analogues involves a highly efficient-selective synthetic route. This includes the reduction and selective oxidation in one pot using solid supported nanoparticles . The salient features of this strategy include economic two-fold conversion, more Lewis acid sites, vacancies on the nanoparticle surfaces, and good yields of 3-deoxypyridoxal and 3-deoxypyridoxamine-5′-phosphate .


Molecular Structure Analysis

The molecular structure of 5-Deoxypyridoxamine includes a total of 23 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 aromatic hydroxyl, and 1 Pyridine . The 5-Deoxypyridoxamine molecule consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Chemical Reactions Analysis

The non-enzymatic reaction of 5’-deoxypyridoxal (DPL) with L-alanine in water at 25 °C was investigated. DPL reacts with alanine to form an imine, which then undergoes deprotonation at the α-amino carbon of alanine to form a resonance delocalized DPL-stabilized carbanion . At longer reaction times, about 50% of DPL is converted to 5’-deoxypyridoxamine, the thermodynamically favored product of formal transamination of DPL .

properties

CAS RN

20485-33-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-2,5-dimethylpyridin-3-ol

InChI

InChI=1S/C8H12N2O/c1-5-4-10-6(2)8(11)7(5)3-9/h4,11H,3,9H2,1-2H3

InChI Key

REQXQTDIONLWJT-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1CN)O)C

Canonical SMILES

CC1=CN=C(C(=C1CN)O)C

synonyms

5-deoxypyridoxamine

Origin of Product

United States

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